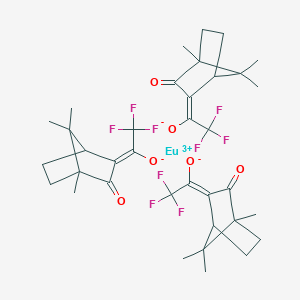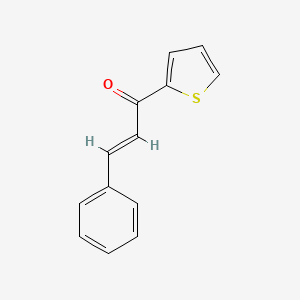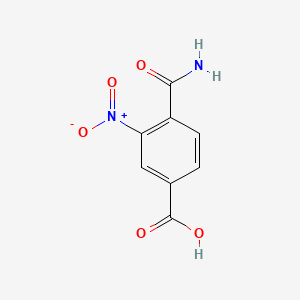
4-甲酰基-3-硝基苯甲酸
描述
4-Carbamoyl-3-nitrobenzoic acid is a chemical compound with the molecular formula C8H6N2O5 and a molecular weight of 210.15 . It is also known by its IUPAC name, 4-(aminocarbonyl)-3-nitrobenzoic acid .
Molecular Structure Analysis
The 4-Carbamoyl-3-nitrobenzoic acid molecule contains a total of 21 bonds. There are 15 non-H bonds, 10 multiple bonds, 3 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 primary amide (aromatic), 1 nitro group (aromatic), and 1 hydroxyl group .
Physical And Chemical Properties Analysis
The nitro group in nitro compounds, like 4-Carbamoyl-3-nitrobenzoic acid, contributes to their high dipole moments. The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .
科学研究应用
1. Structural Chemistry
- Application : 4-Carbamoyl-3-nitrobenzoic acid, also known as 4-amino-3-nitrobenzoic acid (4-A3NBA), is used in various scientific research applications, including as a substrate for enzymatic reactions and linker in peptide synthesis .
- Method : The compound is prepared in the triclinic crystal form, contrasting with known monoclinic crystals. The monoclinic form is called polymorph I, while triclinic crystals are designated as polymorph II .
- Results : The Hirshfeld surface analyses indicate that the percentage of the O•••H/H•••O interactions of polymorph II (~39.1%) is less than that of polymorph I (54.5%). The TG-DTA studies attest that there is no “polymorph II → polymorph I” phase transition .
2. Organic Synthesis
- Application : 4-Carbamoyl-3-nitrobenzoic acid is used in the Mitsunobu reaction, a powerful tool for the synthesis of natural products .
- Method : The Mitsunobu reaction involves the interconversion of one functional group (alcohol) to another (ester) in the presence of oxidizing agents (azodicarboxylates) and reducing agents (phosphines) .
- Results : The Mitsunobu reaction plays a vital part in organic chemistry due to its wide synthetic applications. It is a renowned stereoselective reaction which inverts the stereochemical configuration of end products .
3. Peptide Synthesis
- Application : 4-Carbamoyl-3-nitrobenzoic acid is used in peptide synthesis .
- Method : In peptide synthesis, this compound can be used as a building block to create larger peptide chains. The carboxyl group of the acid can form a peptide bond with the amino group of another amino acid or peptide, extending the peptide chain .
- Results : The use of 4-Carbamoyl-3-nitrobenzoic acid in peptide synthesis allows for the creation of a wide variety of peptides, which can be used in further biochemical research .
4. Drug Development
- Application : 4-Carbamoyl-3-nitrobenzoic acid and its derivatives have potential therapeutic applications .
- Method : The compound is used as a building block in the development of novel molecules with potential medical applications. It can undergo substitutions at both the amino and carboxyl groups, making it versatile for the development of a wide range of novel molecules .
- Results : Anticancer, anti-Alzheimer’s, antibacterial, antiviral, antioxidant, and anti-inflammatory properties have been observed in PABA compounds, suggesting their potential as therapeutic agents in future clinical trials .
5. Folate Synthesis
- Application : 4-Carbamoyl-3-nitrobenzoic acid is used in the chemical industry as a starting material for the preparation of folate, a crucial vitamin required for DNA synthesis and replication .
- Method : The compound is used as a precursor in the synthesis of folate. The carboxyl group of the acid can form a bond with the amino group of another molecule, creating a larger compound .
- Results : The use of 4-Carbamoyl-3-nitrobenzoic acid in folate synthesis allows for the creation of a crucial vitamin required for DNA synthesis and replication .
6. Antimicrobial Activity
- Application : 4-Carbamoyl-3-nitrobenzoic acid and its derivatives have shown antimicrobial activity .
- Method : The compound is tested against various bacterial and fungal strains to evaluate its antimicrobial activity. The minimum inhibitory concentration (MIC) is determined to assess the effectiveness of the compound .
- Results : Some derivatives of 4-Carbamoyl-3-nitrobenzoic acid have shown broad-spectrum activity as compared to standard drugs like ketoconazole and norfloxacin .
属性
IUPAC Name |
4-carbamoyl-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O5/c9-7(11)5-2-1-4(8(12)13)3-6(5)10(14)15/h1-3H,(H2,9,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPGLAHLFCDSNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426837 | |
| Record name | 4-carbamoyl-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Carbamoyl-3-nitrobenzoic acid | |
CAS RN |
87594-59-0 | |
| Record name | 4-carbamoyl-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

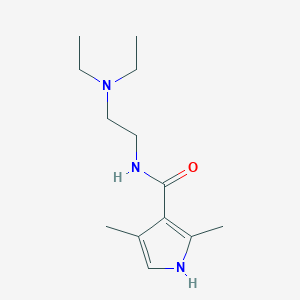
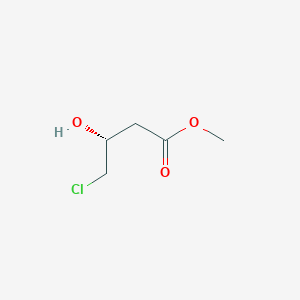
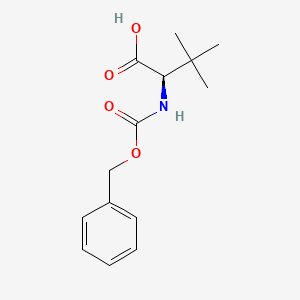
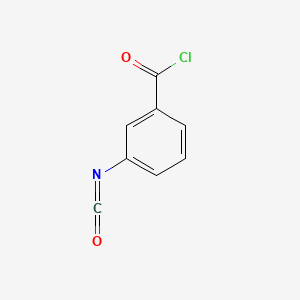
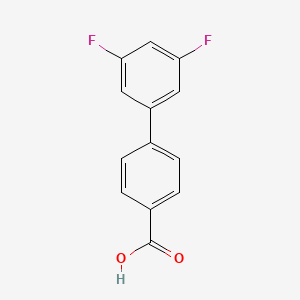
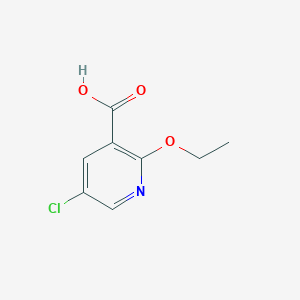
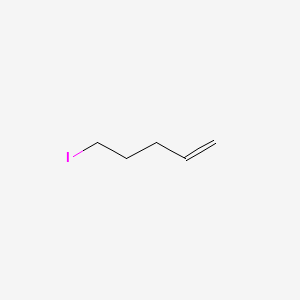
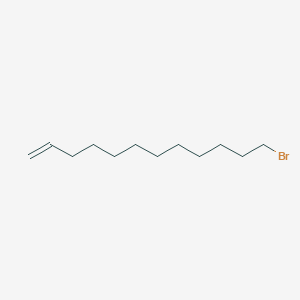
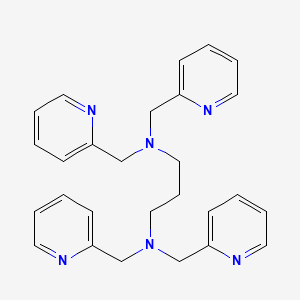
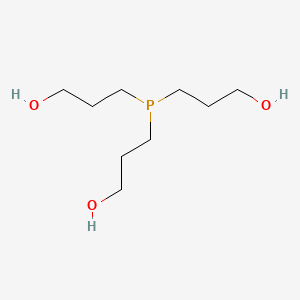
![1-[4-[(6-Bromohexyl)oxy]butyl]benzene](/img/structure/B1588584.png)
![(E)-N-[[(Z)-butan-2-ylideneamino]oxy-ethenyl-methylsilyl]oxybutan-2-imine](/img/structure/B1588588.png)
